[2-(Carbamoylamino)phenoxy]acetic acid
Description
[2-(Carbamoylamino)phenoxy]acetic acid is a synthetic organic compound characterized by a phenoxyacetic acid backbone substituted with a carbamoylamino (-NHCONH₂) group at the 2-position of the aromatic ring. This structure confers unique physicochemical properties, such as moderate hydrophilicity (due to the carboxylic acid and urea moieties) and hydrogen-bonding capacity, making it a candidate for pharmaceutical and biochemical applications.
Properties
CAS No. |
5416-09-1 |
|---|---|
Molecular Formula |
C9H10N2O4 |
Molecular Weight |
210.19 g/mol |
IUPAC Name |
2-[2-(carbamoylamino)phenoxy]acetic acid |
InChI |
InChI=1S/C9H10N2O4/c10-9(14)11-6-3-1-2-4-7(6)15-5-8(12)13/h1-4H,5H2,(H,12,13)(H3,10,11,14) |
InChI Key |
JVSMDKVHVOOZFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)N)OCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of Phenoxyacetic Acid Core
The phenoxyacetic acid moiety is typically synthesized by the reaction of phenol or substituted phenol salts with chloroacetic acid or its salts under basic conditions. This nucleophilic substitution forms the ether linkage between the phenol oxygen and the acetic acid side chain.
- Dissolve monochloroacetic acid in water under ice bath conditions.
- Adjust pH to 8-9 using sodium hydroxide to form sodium chloroacetate.
- Prepare sodium phenolate by reacting phenol with sodium hydroxide in a mixed ethanol-water solvent.
- Add sodium chloroacetate solution to the sodium phenolate solution.
- Reflux the mixture at approximately 100-102 °C for 4-5 hours.
- Cool and acidify the reaction mixture to pH 1-2 to precipitate phenoxyacetic acid.
- Filter, wash, and dry the product.
| Parameter | Condition/Value |
|---|---|
| Phenol to chloroacetic acid molar ratio | 1:0.9 to 1:1.2 |
| Solvent | Water and ethanol mixture |
| Reaction temperature | 50-102 °C |
| Reaction time | 2-5 hours |
| pH adjustment | Basic (8-9) during reaction, acidic (1-2) for isolation |
| Yield | 75-96% |
| Product purity | >98% |
This method is well-documented and widely used for phenoxyacetic acid synthesis, forming the basis for further functionalization.
Introduction of Carbamoylamino Group
The carbamoylamino substituent (-NH-CO-NH2) on the phenyl ring is introduced typically by amidation reactions or by reacting appropriate amine derivatives with activated intermediates.
- Conversion of amino-substituted phenoxyacetic acid derivatives to carbamoylamino derivatives via reaction with carbamoylating agents.
- Use of intermediates such as phenyl sulfuramidous chlorides or benzoyl chlorides followed by reaction with urea or thiourea derivatives to introduce the carbamoylamino group.
Example from related benzamide derivative synthesis:
- React benzoyl chloride derivatives with 2-chloroaniline to form benzamide intermediates.
- Treat intermediates with thiourea or urea under reflux conditions (2-4 hours) in solvents like ethanol or glacial acetic acid.
- Isolate the carbamoylamino-substituted products by filtration after cooling.
Reaction conditions summary:
| Step | Reagents/Conditions | Time | Temperature | Product Type |
|---|---|---|---|---|
| Benzoyl chloride + 2-chloroaniline | Ethanol, reflux, 3 hours | 3 hours | Reflux (~78 °C) | 2-chloro-N-phenylbenzamide |
| Conversion to sulfuramidous chloride | Thionyl chloride, reflux, 2 hours | 2 hours | Reflux | (2-chlorobenzoyl) phenyl sulfuramidous chloride |
| Reaction with urea/thiourea | Reflux in glacial acetic acid or ethanol, 2-4 hours | 2-4 hours | Reflux | Carbamoylamino-substituted derivatives |
This multi-step approach is exemplified in the synthesis of related benzamide derivatives and can be adapted for [2-(Carbamoylamino)phenoxy]acetic acid preparation.
Alternative Synthetic Routes
Other methods involve direct chlorination and substitution on phenoxyacetic acid derivatives, followed by amidation steps. Chlorination can be performed in continuous column reactors with controlled chlorine gas flow, followed by acidification and crystallization to isolate chlorinated phenoxyacetic acid intermediates. These intermediates can then be converted to carbamoylamino derivatives.
Comparative Summary Table of Preparation Methods
| Method Step | Reagents/Conditions | Reaction Type | Yield (%) | Notes |
|---|---|---|---|---|
| Phenol + chloroacetic acid | NaOH, ethanol/water, reflux 50-102 °C, 2-5 h | Nucleophilic substitution | 75-96 | Base-catalyzed ether formation |
| Benzoyl chloride + 2-chloroaniline | Ethanol, reflux 3 h | Amidation | N/A | Forms benzamide intermediate |
| Benzamide + thionyl chloride | Thionyl chloride, reflux 2 h | Chlorination | N/A | Forms sulfuramidous chloride intermediate |
| Sulfuramidous chloride + urea/thiourea | Glacial acetic acid/ethanol, reflux 2-4 h | Carbamoylamino introduction | N/A | Introduces carbamoylamino group |
| Chlorination in column reactors | Chlorine gas, reflux, continuous flow | Chlorination | High | Industrial scale, controlled chlorination |
Research Findings and Notes
- The nucleophilic substitution of phenol salts with chloroacetic acid is highly efficient and scalable, yielding phenoxyacetic acid in high purity and yield.
- Carbamoylamino group introduction requires careful control of reaction conditions, especially temperature and solvent choice, to avoid side reactions.
- Use of thionyl chloride for intermediate chlorination is common but requires careful handling due to its reactive and toxic nature.
- Continuous chlorination reactors provide industrial advantages in yield and purity for chlorinated phenoxyacetic acid derivatives.
- Purification by acidification and filtration is standard to isolate the target acid derivatives.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Carbamoylamino)phenoxy]acetic acid can undergo oxidation reactions, typically involving reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamoylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed:
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted phenoxyacetic acid derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-(Carbamoylamino)phenoxy]acetic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential as a biochemical probe. It can be used to investigate enzyme activities and protein interactions due to its structural similarity to naturally occurring compounds.
Medicine: In medicine, this compound and its derivatives are explored for their potential therapeutic properties. They may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making them candidates for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of [2-(Carbamoylamino)phenoxy]acetic acid involves its interaction with specific molecular targets. The carbamoylamino group can form hydrogen bonds with proteins, affecting their structure and function. This interaction can modulate enzyme activities, inhibit protein-protein interactions, or alter cellular signaling pathways.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Table 1: Key Structural Features and Properties
Key Observations:
- Positional Isomerism: Compounds 7 and 8 () differ only in the substitution position (2- vs. 4-phenoxy). The 2-substituted isomer (7) has a higher melting point (134–138 °C vs. 127–129 °C), suggesting stronger intermolecular interactions due to steric or electronic effects.
- Heterocyclic Modifications: Replacement of the carbamoylamino group with a 2-oxopyrrolidin (lactam) or aminothiazole moiety increases molecular weight and alters polarity.
- Solubility: Carbamoylamino and carboxylic acid groups improve water solubility, whereas lipophilic substituents (e.g., ethylcarbamoyl in ) may enhance membrane permeability but reduce aqueous solubility.
Key Observations:
- AP-M Inhibitors : Lactam-containing analogs (e.g., compounds 7 and 8) exhibit inhibitory activity against metalloproteases, likely due to the lactam ring coordinating with zinc in the enzyme active site .
- Hypolipidemic Agents: Aminothiazole derivatives () demonstrate efficacy in hyperlipidemia models, attributed to their interaction with lipid-regulating receptors or enzymes.
Biological Activity
[2-(Carbamoylamino)phenoxy]acetic acid, a compound with potential therapeutic applications, has garnered interest in the scientific community due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure consists of a phenoxy group attached to an acetic acid moiety, with a carbamoylamino functional group that enhances its biological properties. The presence of these functional groups allows for various interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate specific molecular pathways. It has been shown to interact with enzymes and receptors involved in inflammatory responses and metabolic processes:
- Enzyme Inhibition : The compound may inhibit enzymes related to inflammatory pathways, thereby exerting anti-inflammatory effects.
- Receptor Modulation : It can bind to various receptors, potentially influencing signaling pathways associated with cell growth and metabolism.
1. Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties against several bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in various models. In vitro studies revealed that it could decrease the production of pro-inflammatory cytokines, highlighting its potential for treating inflammatory diseases.
3. Anticancer Activity
Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators.
Case Study 1: Antimicrobial Activity
In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, demonstrating its potential as a broad-spectrum antimicrobial agent.
Case Study 2: Anti-inflammatory Effects
A study involving lipopolysaccharide (LPS)-stimulated macrophages showed that treatment with this compound resulted in a marked decrease in TNF-alpha and IL-6 production. This suggests that the compound could be beneficial in managing conditions characterized by chronic inflammation.
Comparative Analysis
To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Phenoxyacetic acid | Lacks carbamoylamino group | Mild anti-inflammatory properties |
| 4-(Carboxymethyl)phenol | Contains carboxymethyl group | Moderate antimicrobial activity |
| 2-(Phenoxymethyl)benzoic acid | Different substitution pattern | Limited biological activity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [2-(Carbamoylamino)phenoxy]acetic acid, and how do reaction conditions influence yield and purity?
- Methodology : Synthesis typically involves multi-step reactions, such as coupling carbamoylamino groups to phenoxyacetic acid derivatives. Key steps include:
- Amino Protection : Use benzyloxycarbonyl (Cbz) or tert-butoxycarbonyl (Boc) groups to protect the carbamoylamino moiety during synthesis .
- Coupling Reactions : Employ reagents like DCC (dicyclohexylcarbodiimide) or NHS (N-hydroxysuccinimide) for amide bond formation, optimized at 0–5°C to minimize side reactions .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization in ethanol/water mixtures to achieve >95% purity .
- Data Table :
| Reagent System | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DCC/NHS | 0–5 | 65–75 | 92–96 |
| EDC/HOBt | 25 | 55–60 | 88–90 |
Q. How can structural confirmation of this compound be achieved using spectroscopic methods?
- Analytical Workflow :
- NMR : H NMR (DMSO-d₆) detects aromatic protons (δ 7.2–7.5 ppm) and carbamoyl NH signals (δ 8.1–8.3 ppm). C NMR confirms carbonyl carbons (δ 165–170 ppm) .
- FT-IR : Peaks at ~3300 cm (N–H stretch) and 1680 cm (C=O stretch) .
- Mass Spectrometry : ESI-MS ([M+H]) matches theoretical molecular weight (e.g., C₉H₁₀ClN₂O₃: 256.6 g/mol) .
Q. What are the key solubility and stability considerations for this compound in aqueous and organic solvents?
- Solubility Profile :
- Polar solvents (DMSO, methanol): >50 mg/mL.
- Aqueous buffers (pH 7.4): Limited solubility (~2–5 mg/mL), enhanced by co-solvents like PEG-400 .
Advanced Research Questions
Q. How does steric hindrance from the carbamoylamino group influence reactivity in nucleophilic substitution or cross-coupling reactions?
- Mechanistic Insight : The carbamoylamino group’s electron-withdrawing nature reduces electrophilicity at the aromatic ring, slowing SNAr reactions. Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require bulky ligands (XPhos) to overcome steric effects .
- Case Study : Reaction with 4-bromophenylboronic acid under XPhos/Pd(OAc)₂ yields biaryl derivatives at 70°C with 60% efficiency .
Q. What strategies resolve contradictions in reported biological activity data for analogs of this compound?
- Data Reconciliation :
- Source Variability : Differences in assay conditions (e.g., cell lines, incubation times) can skew IC₅₀ values. Standardize protocols using reference compounds like staurosporine .
- Structural Confounders : Compare activity of this compound with its methyl ester or sodium salt derivatives to assess bioavailability impacts .
- Example : A 2024 study found a 10-fold difference in kinase inhibition between free acid and ester forms due to cell permeability .
Q. How can computational modeling predict the binding interactions of this compound with biological targets like kinases or GPCRs?
- Methodology :
- Docking Studies : Use AutoDock Vina with crystal structures (e.g., PDB 4O9) to simulate ligand-receptor interactions. Focus on hydrogen bonding between the carbamoyl group and kinase ATP-binding pockets .
- MD Simulations : GROMACS-based simulations (100 ns) assess stability of predicted complexes, with RMSD <2 Å indicating viable binding .
- Validation : Correlate in silico ΔG values with experimental IC₅₀ data to refine predictive models .
Q. What are the ethical and regulatory guidelines for handling this compound in preclinical studies?
- Compliance :
- Safety Protocols : Follow GHS Category 3 guidelines (irritant) with PPE (gloves, goggles) and fume hood use .
- Animal Studies : Adhere to OECD 423 guidelines for acute toxicity testing, ensuring IACUC approval for in vivo models .
Contradictions and Open Questions
- Synthetic Yield Discrepancies : Reports of 65–75% yields (DCC/NHS) vs. 55–60% (EDC/HOBt) suggest reagent-specific efficiency, requiring solvent optimization (e.g., dichloromethane vs. DMF) .
- Biological Activity : Conflicting kinase inhibition data may arise from assay pH affecting ionization of the carboxylic acid group, altering target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
